1-(2-((4-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Descripción
This compound belongs to the triazino-purine-dione family, characterized by a fused heterocyclic core structure. Key features include:
- Core: A [1,2,4]triazino[3,4-f]purine-6,8-dione scaffold with methyl groups at positions 3, 4, 7, and 7.
- Substituent: A 2-((4-methoxyphenyl)amino)ethyl chain at position 1, contributing to electronic and steric modulation.
- Molecular formula: Likely C₁₉H₂₄N₈O₃ (inferred from analogous structures in and ).
Its structural complexity suggests applications in medicinal chemistry, though specific biological data are absent in the provided evidence.
Propiedades
IUPAC Name |
1-[2-(4-methoxyanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3/c1-12-13(2)27-16-17(24(3)20(29)25(4)18(16)28)22-19(27)26(23-12)11-10-21-14-6-8-15(30-5)9-7-14/h6-9,13,21H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMHORAVZPZKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCNC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(2-((4-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic molecule that exhibits significant biological activity. Its unique structure includes a triazino-purine core along with various functional groups that contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is not explicitly provided in the sources but can be derived from its structural components. The presence of a methoxy group and an amino group attached to a phenyl ring suggests potential interactions with biological targets.
The specific mechanism of action for this compound remains largely unexplored. However, similar compounds in the purine family have been known to interact with various biological pathways:
- Adenine Analogues : These compounds may act as antagonists at adenine receptors or influence cellular processes like DNA and RNA synthesis.
- Cell Cycle Regulation : Preliminary studies indicate that derivatives of this compound can induce cell cycle arrest and autophagy in cancer cells .
Anticancer Activity
Several studies have evaluated the anticancer potential of derivatives related to this compound:
-
A549 Lung Cancer Cells :
- A series of compounds derived from the triazino core were tested against A549 lung cancer cells.
- Results indicated a dose- and time-dependent inhibition of cell proliferation attributed primarily to autophagy induction.
- The study highlighted that these compounds could suppress cell growth through mechanisms involving apoptosis and autophagy .
- Inhibition Assays :
Data Summary Table
| Compound | Target Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Triazino Derivative 1 | A549 Lung Cancer | 5.0 | Autophagy Induction |
| Triazino Derivative 2 | PC3 Prostate Cancer | 0.33 | Apoptosis Regulation |
| Triazino Derivative 3 | MCF-7 Breast Cancer | 1.48 | Cell Cycle Arrest |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Positional Isomers: 4-Methoxy vs. 2-Methoxy Substitution
- Compound in : 1-(2-((2-Methoxyphenyl)amino)ethyl)-3,7,9-trimethyl derivative. Key difference: The methoxy group is at the ortho position (2-methoxy) vs. para (4-methoxy) in the target compound. Impact:
- Electronic effects : Para-methoxy groups delocalize electrons more effectively, enhancing resonance stabilization compared to ortho .
Substituent Type: Methoxy vs. Chloro Phenyl Groups
- Compound in : 3-(4-Chlorophenyl)-1,7,9-trimethyl derivative.
- Key difference : Chloro (electron-withdrawing) vs. methoxy (electron-donating) groups.
- Impact :
- Reactivity : Chloro groups may reduce nucleophilicity at the phenyl ring, altering electrophilic substitution patterns.
- Solubility : Methoxy groups improve water solubility compared to chloro derivatives .
Functional Group Variations: Aminoethyl vs. Piperazinyl or Acetic Acid Chains
- Compound in : Features a piperazinyl-ethyl chain. Biological relevance: Piperazine derivatives often exhibit improved pharmacokinetics due to increased solubility .
- Compound in : Contains an acetic acid substituent. Key difference: The carboxylic acid group confers high polarity and pH-dependent solubility. Application: Likely used in salt formation for drug formulation, unlike the target compound’s neutral aminoethyl group .
Core Structure Modifications
- Compound in : Features a cycloocteno-thieno-triazino-pyrimidine core. Key difference: Expanded ring system with fused thieno and cycloocteno moieties. Impact:
- Rigidity : Increased planar rigidity may reduce conformational flexibility, affecting binding to dynamic targets.
- Synthesis: Requires diethyl oxalate and prolonged reflux, contrasting with simpler triazino-purine-dione syntheses .
Structural and Property Comparison Table
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction parameters be optimized?
The synthesis involves multi-step organic reactions, starting with the formation of the triazine-purine core followed by functionalization. Key steps include:
- Methylation : Controlled methylation of the triazine ring using iodomethane or dimethyl sulfate under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Side-chain attachment : Coupling the 4-methoxyphenylaminoethyl group via nucleophilic substitution or reductive amination.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) to achieve >95% purity. Optimization requires monitoring reaction progress via TLC and adjusting parameters like temperature (50–100°C), solvent polarity, and catalyst loading .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
A combination of spectroscopic and chromatographic methods is essential:
| Technique | Application | Key Observations |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions and stereochemistry | Methoxy (δ 3.7–3.9 ppm), methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.8–7.3 ppm) . |
| HPLC-MS | Assess purity and molecular weight | Molecular ion peak at m/z 459.5 (M+H⁺) with retention time matching standards . |
| FT-IR | Verify functional groups | C=O stretches (1650–1700 cm⁻¹), N-H bends (1500–1600 cm⁻¹) . |
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
- Accelerated stability studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC.
- Light sensitivity : Expose to UV (254 nm) and visible light; assess photodegradation products using LC-MS .
Advanced Research Questions
Q. What computational strategies can predict the compound’s biological targets and optimize its pharmacokinetics?
- Target prediction : Use machine learning (ML) models trained on PubChem BioAssay data to identify potential enzyme targets (e.g., kinases, phosphodiesterases).
- Docking simulations : Employ AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets or allosteric sites.
- ADMET profiling : Predict logP (2.5–3.5), solubility (<0.1 mg/mL), and CYP450 inhibition using QSAR tools like ADMETlab .
Q. How can contradictory data on biological activity be resolved (e.g., conflicting IC₅₀ values in kinase assays)?
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to identify SAR trends.
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. What experimental designs are suitable for studying environmental fate and ecotoxicological impacts?
- Biodegradation studies : Use OECD 301F (manometric respirometry) to assess mineralization in activated sludge.
- Aquatic toxicity : Conduct acute exposure tests on Daphnia magna (48-hr EC₅₀) and algal growth inhibition (OECD 201).
- Analytical tracking : Quantify environmental persistence via LC-MS/MS in water/soil matrices .
Methodological Considerations
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields or byproduct formation)?
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., alkylation).
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using response surface methodology.
- In-line analytics : Implement PAT (Process Analytical Technology) with FT-IR probes for real-time monitoring .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts : Generate cell lines lacking putative targets (e.g., PDE4B) to confirm on-target effects.
- Phosphoproteomics : Use SILAC (stable isotope labeling) to identify downstream signaling perturbations.
- In vivo models : Test efficacy in xenograft mice (cancer) or LPS-induced inflammation models, correlating plasma exposure (AUC) with biomarker modulation .
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